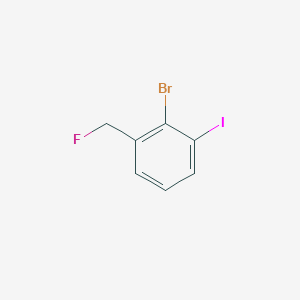
2-Bromo-1-(fluoromethyl)-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(fluoromethyl)-3-iodobenzene, also known as this compound, is a chemical compound that is used in a variety of research applications. It is a halogenated aromatic compound with a molecular formula of C6H3BrFI. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
1. Synthesis of Benzofurans
2-Bromo-1-(fluoromethyl)-3-iodobenzene is used in the synthesis of benzofurans. A study by Lu et al. (2007) demonstrated a CuI-catalyzed coupling process with beta-keto esters, leading to the formation of 2,3-disubstituted benzofurans, a class of compounds with diverse applications in pharmaceuticals and materials science (Lu, Wang, Zhang, & Ma, 2007).
2. Vibrational Spectra Analysis
In the field of spectroscopy, the vibrational spectra of halobenzene cations, including derivatives similar to this compound, have been studied. Kwon et al. (2002) investigated these spectra using mass-analyzed threshold ionization, contributing to our understanding of the electronic states and ionization energies of these compounds (Kwon, Kim, & Kim, 2002).
3. Copper-Mediated Fluoroalkylation
Research by Zhu et al. (2015) explored the copper(0)-mediated fluoroalkylation of iodobenzene, including compounds structurally similar to this compound. This study helps understand the role of the R substituent in the reactivity of difluoroalkyl copper species, important in developing new fluoroalkylation reactions (Zhu, Ni, Gao, & Hu, 2015).
4. Synthesis of Dibromobenzenes
This compound is also relevant in the synthesis of 1,2-Dibromobenzenes, valuable precursors for various organic transformations. Diemer, Leroux, and Colobert (2011) reported methods for the synthesis of these compounds, emphasizing their significance in organic chemistry (Diemer, Leroux, & Colobert, 2011).
Propiedades
IUPAC Name |
2-bromo-1-(fluoromethyl)-3-iodobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZVEXHBLXARTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorophenoxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2409836.png)
![6-Amino-1-benzyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2409838.png)

![6-isobutyl-3-{[4-(2-pyrimidinyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2409842.png)

![tert-Butyl (4aS,7aS)-6-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B2409848.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)
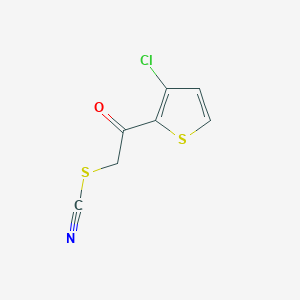
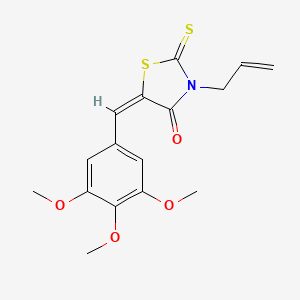
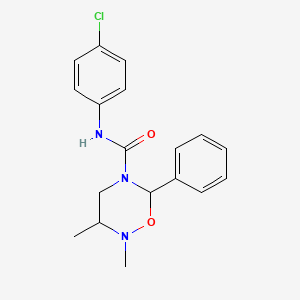
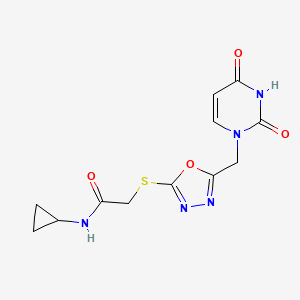
![8-(3-methoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409858.png)